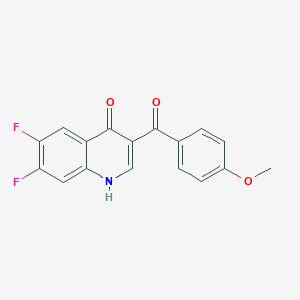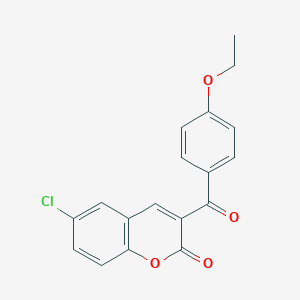
4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole (hereafter referred to as 4-DPPT) is a heterocyclic compound that has been studied for its potential use in a range of scientific applications. This molecule has been synthesized using a variety of methods and has been studied for its potential therapeutic uses and for its biochemical and physiological effects. The purpose of
科学的研究の応用
4-DPPT has been studied for its potential use in a range of scientific research applications. It has been studied as a potential anti-cancer agent, due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-DPPT has been studied for its potential use in the treatment of Alzheimer’s disease, due to its ability to inhibit the aggregation of amyloid-β peptide.
作用機序
The mechanism of action of 4-DPPT is not yet fully understood. However, it is believed that the compound works by binding to and inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and the aggregation of amyloid-β peptide. It is also believed that 4-DPPT may have the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DPPT have not yet been fully elucidated. However, it has been observed to have a range of effects on cells, including the inhibition of the production of pro-inflammatory cytokines, the inhibition of the aggregation of amyloid-β peptide, and the induction of apoptosis. In addition, 4-DPPT has been observed to have antioxidant and anti-inflammatory activity, as well as the ability to reduce oxidative damage.
実験室実験の利点と制限
The advantages of using 4-DPPT for laboratory experiments include its ease of synthesis, its low toxicity, and its wide range of potential applications. However, there are some limitations to using 4-DPPT for laboratory experiments, such as its low solubility in water, its low stability in solution, and its relatively short shelf-life.
将来の方向性
The potential future directions for 4-DPPT research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Additionally, further research could be conducted into the synthesis of 4-DPPT and its potential use in other scientific applications, such as the treatment of neurological disorders or the development of new drugs. Finally, further research could be conducted into the potential side effects of 4-DPPT, as well as its potential for drug interactions.
合成法
4-DPPT has been synthesized using various methods. The most common method is via a condensation reaction between 2,4-dichlorophenylhydrazine and 1-phenyl-1H-pyrrol-5-yl-1H-1,2,3-triazole. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and is typically carried out at temperatures of up to 120°C. Other methods of synthesis include the use of a palladium-catalyzed reaction between 2,4-dichlorophenylhydrazine and 1-phenyl-1H-pyrrol-5-yl-1H-1,2,3-triazole, as well as the use of a copper-catalyzed reaction between 2,4-dichlorophenylhydrazine and 1-phenyl-1H-pyrrol-5-yl-1H-1,2,3-triazole.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-1-phenyl-5-pyrrol-1-yltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4/c19-13-8-9-15(16(20)12-13)17-18(23-10-4-5-11-23)24(22-21-17)14-6-2-1-3-7-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAXGKWZSICDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=C(C=C(C=C3)Cl)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl acetate](/img/structure/B6462923.png)
![N-(2-chlorophenyl)-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462931.png)
![N-[(4-fluorophenyl)methyl]-4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide](/img/structure/B6462937.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6462940.png)
![2-(2-chloro-6-fluorophenyl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462943.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6462950.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462990.png)


![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)